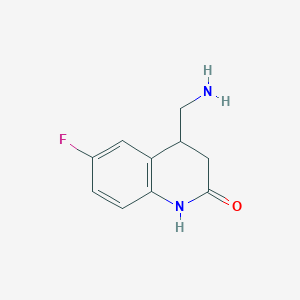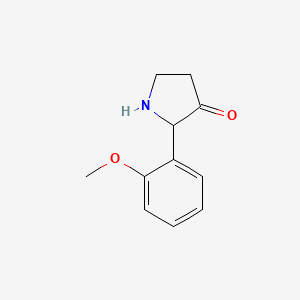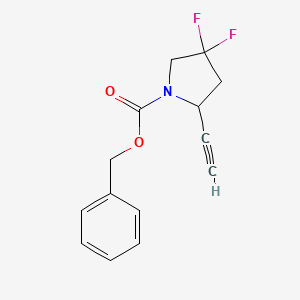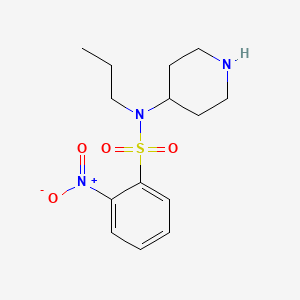
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a nitro group, a piperidine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide typically involves the nitration of a benzene ring followed by the introduction of a piperidine ring and a sulfonamide group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide
- 2-Nitro-N-(piperidin-4-yl)-N-methylbenzenesulfonamide
Uniqueness
2-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C14H21N3O4S |
|---|---|
Peso molecular |
327.40 g/mol |
Nombre IUPAC |
2-nitro-N-piperidin-4-yl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-2-11-16(12-7-9-15-10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
Clave InChI |
BWXSEJTZRZEEEE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1CCNCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


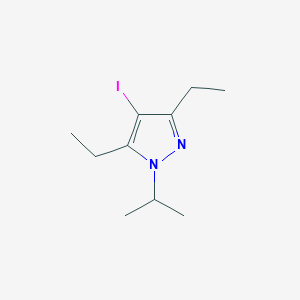
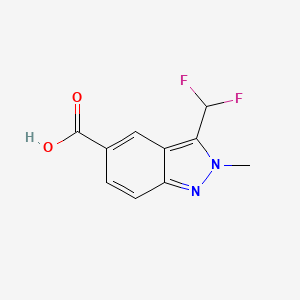
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
![tert-Butyl (S)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15277205.png)
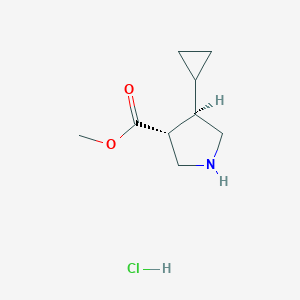
![2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15277216.png)
![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)
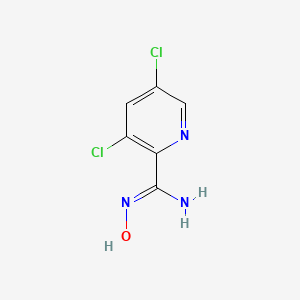
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)
